Furthermore, studies have demonstrated that pre-rinsing with 3-(2-Methoxyphenoxy)propanoic acid can influence sweetness perception, resulting in both inhibition and enhancement effects. [] The observed enhancement, particularly for sweeteners not significantly suppressed by the compound in mixtures, suggests a potential sensitization of sweetener receptors by 3-(2-Methoxyphenoxy)propanoic acid. []
For instance, research has explored its application in pound cake preparation to mitigate excessive sweetness resulting from high sucrose content. [] The findings suggest that incorporating 3-(2-Methoxyphenoxy)propanoic acid effectively balanced the sweetness level, enhancing the overall sensory quality of the pound cakes. []
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